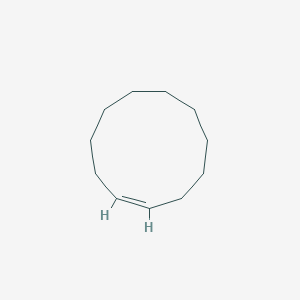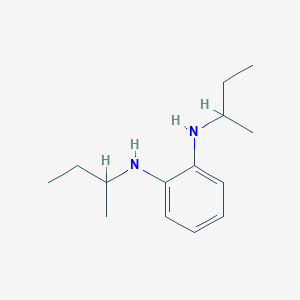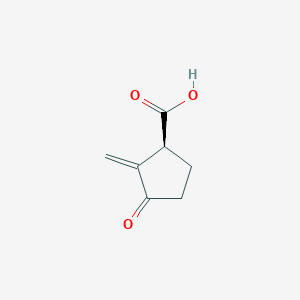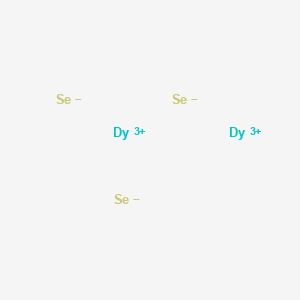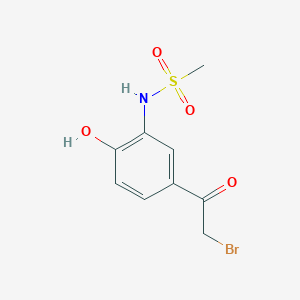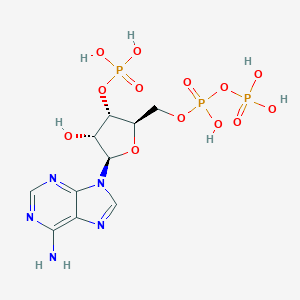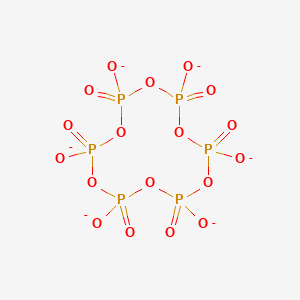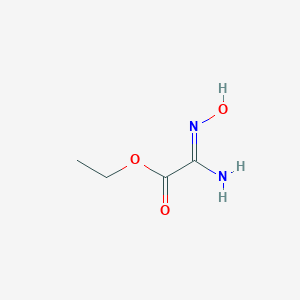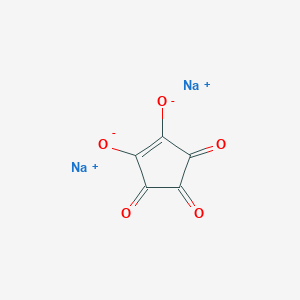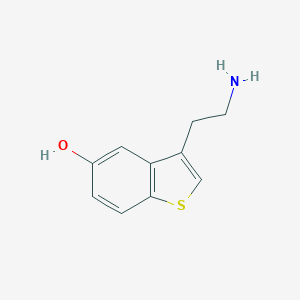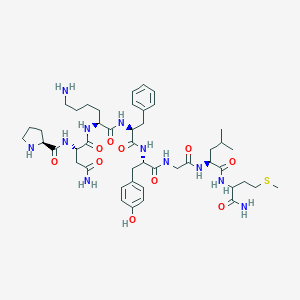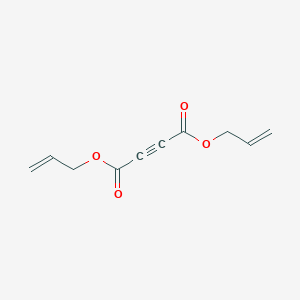
Bis(prop-2-enyl) but-2-ynedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(prop-2-enyl) but-2-ynedioate, also known as divinyl adipate, is a chemical compound that is commonly used in scientific research for its unique properties. It is a colorless liquid that is soluble in organic solvents and is commonly used as a crosslinking agent in polymerization reactions.
Mecanismo De Acción
The mechanism of action of bis(prop-2-enyl) but-2-ynedioate is related to its ability to crosslink polymer chains. The chemical compound contains two vinyl groups that can react with polymer chains to form covalent bonds. This crosslinking reaction results in the formation of a three-dimensional network of polymer chains, which improves the mechanical properties and stability of the material.
Efectos Bioquímicos Y Fisiológicos
Bis(prop-2-enyl) but-2-ynedioate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-hazardous to human health and the environment. However, it is important to handle the chemical compound with care, as it can be harmful if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(prop-2-enyl) but-2-ynedioate has several advantages for lab experiments. It is a versatile crosslinking agent that can be used in the synthesis of various polymers and materials. It is also easy to handle and store, making it a convenient choice for researchers. However, there are some limitations to its use. The crosslinking reaction can be slow and may require the use of a catalyst or elevated temperatures to proceed. Additionally, the reaction may not be suitable for certain types of polymers or materials.
Direcciones Futuras
There are several future directions for the use of bis(prop-2-enyl) but-2-ynedioate in scientific research. One potential application is in the development of new biomaterials for medical applications. The chemical compound could be used to improve the mechanical properties and stability of biodegradable polymers, making them more suitable for use in medical implants and devices. Additionally, bis(prop-2-enyl) but-2-ynedioate could be used in the development of new adhesives and coatings for use in the aerospace and automotive industries. Further research is needed to explore these potential applications and to optimize the synthesis and use of bis(prop-2-enyl) but-2-ynedioate in various scientific fields.
Conclusion:
Bis(prop-2-enyl) but-2-ynedioate is a versatile crosslinking agent that has been widely used in scientific research for its unique properties. It is easy to synthesize and handle, making it a convenient choice for researchers. Its ability to improve the mechanical properties and stability of polymers and materials has led to its use in a variety of applications, including the production of adhesives, coatings, and biomaterials. Further research is needed to explore the potential applications of bis(prop-2-enyl) but-2-ynedioate and to optimize its use in various scientific fields.
Métodos De Síntesis
Bis(prop-2-enyl) but-2-ynedioate can be synthesized through the reaction of adipic acid with Bis(prop-2-enyl) but-2-ynedioate ether and sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of the desired compound. This synthesis method has been widely used in scientific research and has been proven to be effective in producing high-quality bis(prop-2-enyl) but-2-ynedioate.
Aplicaciones Científicas De Investigación
Bis(prop-2-enyl) but-2-ynedioate is commonly used in scientific research for its unique properties as a crosslinking agent. It has been used in the synthesis of various polymers, including polyurethanes, polyesters, and polyamides. It has also been used in the production of adhesives, coatings, and elastomers. The chemical compound has been found to improve the mechanical properties and stability of these materials, making them more durable and resistant to wear and tear.
Propiedades
Número CAS |
14447-07-5 |
|---|---|
Nombre del producto |
Bis(prop-2-enyl) but-2-ynedioate |
Fórmula molecular |
C10H10O4 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
bis(prop-2-enyl) but-2-ynedioate |
InChI |
InChI=1S/C10H10O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,7-8H2 |
Clave InChI |
UZKKDEAYCFAVIV-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C#CC(=O)OCC=C |
SMILES canónico |
C=CCOC(=O)C#CC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





